1-(2-Ethylidenevaleryl)urea

Lipophilicity Drug-likeness Acylurea SAR

1-(2-Ethylidenevaleryl)urea (CAS 102613-35-4; IUPAC: (2E)-N-carbamoyl-2-ethylidenepentanamide) is a synthetic monoureide belonging to the N‑acylurea subclass. It carries an α,β‑unsaturated valeryl side‑chain, distinguishing it from saturated analogues such as capuride.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 102613-35-4
Cat. No. B12758418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylidenevaleryl)urea
CAS102613-35-4
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCCC(=CC)C(=O)NC(=O)N
InChIInChI=1S/C8H14N2O2/c1-3-5-6(4-2)7(11)10-8(9)12/h4H,3,5H2,1-2H3,(H3,9,10,11,12)/b6-4+
InChIKeyJCXRJAHEVLHYQV-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylidenevaleryl)urea CAS 102613-35-4: Procurement-Relevant Identity and Physicochemical Profile


1-(2-Ethylidenevaleryl)urea (CAS 102613-35-4; IUPAC: (2E)-N-carbamoyl-2-ethylidenepentanamide) is a synthetic monoureide belonging to the N‑acylurea subclass . It carries an α,β‑unsaturated valeryl side‑chain, distinguishing it from saturated analogues such as capuride. Its computed descriptors—XlogP 1.5, topological polar surface area (tPSA) 72.2 Ų, 2 hydrogen‑bond donors, 2 acceptors, and 3 rotatable bonds—place it in the lower‑lipophilicity range of small‑molecule acylureas .

Unsaturated acylurea with α,β-unsaturated valeryl side chain, distinct from saturated analogues
Lower predicted lipophilicity (XlogP 1.5) supports solubility-sensitive assay formats
Restricted conformational flexibility (3 rotatable bonds) may influence target-binding entropy profiles

Why Acylurea‑Class Compounds Cannot Interchangeably Substitute 1-(2-Ethylidenevaleryl)urea


Acylureas form a structurally compact but pharmacologically diverse family in which minor side‑chain modifications can drastically alter lipophilicity, conformational freedom, and biological activity . For instance, the saturated analogue capuride (XlogP 2.0, 4 rotatable bonds) is an orally active sedative with documented anticonvulsant ED₅₀ values in rats [1], whereas no such activity has been reported for 1-(2-Ethylidenevaleryl)urea. Procurement or experimental substitution without considering these physicochemical divergences therefore carries high risk of obtaining a compound with entirely different solubility, membrane permeability, and target‑engagement profiles.

Saturated analogue capuride carries reported sedative activity
No such activity has been reported for 1-(2-Ethylidenevaleryl)urea; biological profile cannot be assumed to transfer.
Lipophilicity difference (XlogP 1.5 vs 2.0) may shift solubility and permeability
An approximately 3‑fold lower predicted partition coefficient could alter assay partitioning, aggregation, and membrane penetration relative to capuride.
Reduced rotatable bond count may alter binding entropy
The α,β‑unsaturated double bond restricts conformational freedom, potentially shifting target‑engagement thermodynamics compared to fully saturated analogues.

Quantitative Differentiation Evidence for 1-(2-Ethylidenevaleryl)urea Against Closest Analogues


Lower Computed Lipophilicity (XlogP 1.5) vs. the Saturated Sedative Capuride (XlogP 2.0)

The target compound’s computed XlogP is 1.5, whereas the therapeutically used, fully‑saturated analogue capuride exhibits an XlogP of 2.0 [1]. This 0.5 log unit difference corresponds to an approximately 3‑fold lower predicted octanol‑water partition coefficient, suggesting superior aqueous solubility and potentially reduced passive membrane permeability for 1-(2-Ethylidenevaleryl)urea .

Lipophilicity vs. Capuride
Reported
Target: XlogP 1.5
Capuride: XlogP 2.0
ΔXlogP = –0.5 (~3‑fold lower partition coefficient)
May support solubility-sensitive assay design; lower predicted membrane permeability context.
Computed database values; experimental verification recommended.
Lipophilicity Drug-likeness Acylurea SAR

Reduced Conformational Flexibility: 3 Rotatable Bonds vs. 4 for Capuride

1-(2-Ethylidenevaleryl)urea possesses only 3 rotatable bonds compared to 4 for capuride [1]. The presence of the α,β‑unsaturated double bond restricts rotation around the C2‑C3 bond of the valeryl chain, reducing the conformational ensemble accessible to the molecule. This may translate into a smaller entropy penalty upon target binding for the target compound .

Rotatable Bonds
Reported
3 vs 4
1 fewer rotatable bond vs capuride
Reduced conformational flexibility may benefit target‑selectivity and oral bioavailability interpretation.
Database-computed; requires experimental conformational analysis.
Conformational flexibility Rotatable bonds Molecular rigidity

Intermediate Lipophilicity Among Constitutional Isomers: XlogP 1.5 vs. 1.3 for 2-Isopropylcrotonoylurea

Among the three C₈H₁₄N₂O₂ constitutional isomers of the ethylidene‑valeryl urea system, 1-(2-Ethylidenevaleryl)urea occupies a middle lipophilicity position (XlogP 1.5), situated between the more polar 2‑isopropylcrotonoylurea (XlogP 1.3) and the more lipophilic saturated analogue capuride (XlogP 2.0, C₉H₁₈N₂O₂) . This intermediate logP may offer a useful balance between solubility and permeability for early‑stage screening libraries.

Isomer Lipophilicity Order
Class-level
2-Isopropylcrotonoylurea XlogP 1.3
Target compound XlogP 1.5
Capuride XlogP 2.0
Intermediate lipophilicity provides a distinct option for systematic SAR exploration.
Database-computed; in‑vitro logP determination pending.
Lipophilicity tuning Isomer comparison SAR profiling

Research and Industrial Scenarios Where 1-(2-Ethylidenevaleryl)urea Provides Procurement Justification


Acylurea Structure–Activity Relationship (SAR) Library Design

When constructing a focused library of N‑acylurea analogues to map how side‑chain unsaturation and rotatable bond count influence target binding, 1-(2-Ethylidenevaleryl)urea serves as the key α,β‑unsaturated C₈ member. Its intermediate XlogP (1.5) and reduced rotatable bond count (3) contrast with both saturated capuride (XlogP 2.0, 4 rotatable bonds) and the branched isomer 2‑isopropylcrotonoylurea (XlogP 1.3, 2 rotatable bonds), enabling systematic exploration of lipophilicity and conformational flexibility parameters [1].

Solubility‑Constrained Biological Assay Development

In biochemical or cell‑based assays where compound precipitation is a limiting factor, the 0.5 log unit lower XlogP of 1-(2-Ethylidenevaleryl)urea compared to capuride predicts meaningfully higher aqueous solubility. Researchers requiring an ethylidene‑containing acylurea scaffold with minimized non‑specific binding or aggregation risk may therefore prefer this compound over more lipophilic alternatives .

Reference Standard for Chromatographic Method Development

The compound’s defined E‑stereochemistry and distinct InChIKey can serve as a retention‑time marker for reversed‑phase HPLC methods aimed at separating closely related acylurea impurities or metabolites. Its retention behavior (expected to elute between the more polar 2‑isopropyl isomer and the more lipophilic capuride) provides a useful calibration point for method optimisation .

Application
Selection Property
Validation Focus
Acylurea SAR library design
Unsaturated side-chain and intermediate lipophilicity
Lipophilicity and conformational flexibility mapping
Solubility-constrained assay development
Lower predicted logP for aqueous solubility
Solubility and precipitation risk in assay media
Chromatographic reference standard
Defined E‑stereochemistry and retention behavior
Retention‑time marker and method calibration context
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